An Overview of the Chemical Structure and Synthesis of 2,6-Bis(aminomethyl)phenol
An Overview of the Chemical Structure and Synthesis of 2,6-Bis(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis(aminomethyl)phenol is a phenolic compound featuring two aminomethyl groups ortho to the hydroxyl substituent. This arrangement imparts interesting chemical properties and potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. This technical overview provides a summary of its chemical structure, key physicochemical properties, and a general synthetic approach via the Mannich reaction. Due to the limited availability of specific experimental data in publicly accessible literature, some properties are based on closely related compounds and theoretical predictions.
Chemical Structure and Properties
2,6-Bis(aminomethyl)phenol possesses a central phenol ring substituted at the 2 and 6 positions with aminomethyl (-CH₂NH₂) groups. The presence of the hydroxyl group and two primary amine functionalities makes it a versatile chemical intermediate.
Table 1: Physicochemical Properties of 2,6-Bis(aminomethyl)phenol
| Property | Value | Source |
| CAS Number | 683199-06-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Not clearly specified; may be a clear solution. | [2] |
| Melting Point | Data not available in searched sources. | |
| Boiling Point | Data not available in searched sources. | |
| LogP (Predicted) | 1.71 | [2] |
| Polar Surface Area (PSA) | 72.27 Ų | [2] |
Note: The lack of available experimental data for melting and boiling points in the searched literature highlights a gap in the comprehensive characterization of this specific compound.
Synthesis via the Mannich Reaction
The primary synthetic route to 2,6-Bis(aminomethyl)phenol is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho positions of phenol, using formaldehyde and an amine (in this case, ammonia).
A general, non-optimized protocol for a related phenolic Mannich base is described for the synthesis of 2,6-bis(morpholinomethyl)-p-cresol, which can be adapted for 2,6-Bis(aminomethyl)phenol.[3]
General Experimental Protocol (Adapted for 2,6-Bis(aminomethyl)phenol):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or water.
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Reagent Addition: To the stirred solution, add aqueous ammonia followed by the slow, dropwise addition of an aqueous solution of formaldehyde. The reaction is typically carried out in a molar ratio of phenol:formaldehyde:ammonia of approximately 1:2:2 to favor di-substitution.
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Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography, to yield pure 2,6-Bis(aminomethyl)phenol.
It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve a high yield and purity of the desired product.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 2,6-Bis(aminomethyl)phenol were not found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: A multiplet or two distinct signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the phenolic ring.
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Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.5-4.5 ppm for the two equivalent aminomethyl groups.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
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Hydroxyl Proton (-OH): A broad singlet, also exchangeable with D₂O, typically in the region of δ 4-8 ppm, but can be highly variable depending on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the molecule. The carbon bearing the hydroxyl group (C-1) would be the most downfield, followed by the carbons attached to the aminomethyl groups (C-2, C-6), and then the remaining aromatic carbons (C-3, C-5 and C-4).
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Methylene Carbon (-CH₂-): A single signal for the two equivalent aminomethyl carbons, expected in the range of δ 40-50 ppm.
FTIR Spectroscopy (Predicted):
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
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N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine N-H stretching vibrations.
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C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Bands in the region of 2800-3000 cm⁻¹.
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C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A band in the fingerprint region, typically around 1000-1200 cm⁻¹.
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C-O Stretch: A strong band around 1200-1260 cm⁻¹.
Visualizations
To further elucidate the chemical nature of 2,6-Bis(aminomethyl)phenol, the following diagrams illustrate its structure and the general pathway for its synthesis.
Caption: Chemical structure of 2,6-Bis(aminomethyl)phenol.
Caption: Generalized synthetic pathway for 2,6-Bis(aminomethyl)phenol.



